Roniciclib Exhibits Prolonged Drug-Target Residence Time on CDK2 and CDK9 via DFG-Loop Conformational Adaptation
Roniciclib displays prolonged residence times on CDK2 and CDK9, whereas residence times on other CDKs are transient, giving rise to a kinetic selectivity profile [1]. This behavior is attributed to a DFG-loop conformational adaptation induced by the 5-trifluoromethyl substituent on the pyrimidine scaffold, as revealed by X-ray cocrystal structures [1]. Variation of this substituent results in changes of up to 3 orders of magnitude in drug-target residence time [1]. In tumor cells, prolonged CDK2 and CDK9 residence times translate to sustained inhibition of retinoblastoma protein (RB) phosphorylation [1].
| Evidence Dimension | Drug-target residence time |
|---|---|
| Target Compound Data | Prolonged residence time on CDK2 and CDK9 (kinetic selectivity) |
| Comparator Or Baseline | Transient residence times on other CDKs (CDK1, CDK4, CDK7) |
| Quantified Difference | Residence time difference up to 3 orders of magnitude depending on 5-position substituent |
| Conditions | Surface plasmon resonance (SPR) biosensor assays; X-ray crystallography of CDK2/cyclin A complex |
Why This Matters
Prolonged target residence time on CDK2 and CDK9 correlates with sustained target engagement and antitumor efficacy, providing a mechanistic differentiation from pan-CDK inhibitors with purely transient binding kinetics.
- [1] Ayaz P, Andres D, Kwiatkowski DA, Kolbe CC, Lienau P, Siemeister G, Lücking U, Stegmann CM. Conformational Adaption May Explain the Slow Dissociation Kinetics of Roniciclib (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9. ACS Chem Biol. 2016 Jun 17;11(6):1710-9. doi: 10.1021/acschembio.6b00074. View Source
